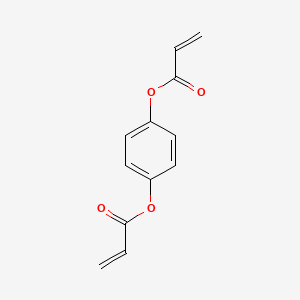

1,4-Phenylene diacrylate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(4-prop-2-enoyloxyphenyl) prop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10O4/c1-3-11(13)15-9-5-7-10(8-6-9)16-12(14)4-2/h3-8H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMMVHMOAIMOMOF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC(=O)OC1=CC=C(C=C1)OC(=O)C=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50986481 | |

| Record name | 1,4-Phenylene diprop-2-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50986481 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6729-79-9 | |

| Record name | p-Phenylene diacrylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6729-79-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,4-Phenylene diacrylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006729799 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,4-Phenylene diprop-2-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50986481 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,4-phenylene diacrylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.074 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 1,4-Phenylene Diacrylate: Synthesis, Properties, and Applications

<

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,4-Phenylene diacrylate (PDA) is a rigid, aromatic diacrylate monomer that serves as a crucial building block in the synthesis of advanced polymers.[1][2][3] Its unique structure, characterized by a central phenylene ring flanked by two reactive acrylate groups, imparts exceptional properties to the resulting materials, including high thermal stability, mechanical strength, and chemical resistance.[1] This guide provides a comprehensive overview of the synthesis, properties, and applications of this compound, offering valuable insights for professionals in materials science and drug development.

Synthesis of this compound

The most common and efficient method for synthesizing this compound is through the esterification of hydroquinone with acryloyl chloride. This reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct.

Experimental Protocol: Synthesis of this compound

Materials:

-

Hydroquinone

-

Acryloyl chloride

-

Triethylamine (or other suitable base)

-

Anhydrous dichloromethane (DCM) or other suitable aprotic solvent

-

Sodium bicarbonate (NaHCO₃) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Inhibitor (e.g., hydroquinone monomethyl ether, MEHQ)

Procedure:

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, dissolve hydroquinone in anhydrous DCM.

-

Base Addition: Add triethylamine to the solution and cool the mixture to 0°C in an ice bath.

-

Acryloylation: Slowly add acryloyl chloride dropwise to the stirred solution while maintaining the temperature at 0°C.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC).

-

Workup:

-

Wash the reaction mixture with a saturated aqueous solution of NaHCO₃ to remove excess acid.

-

Wash with brine (saturated NaCl solution).

-

Dry the organic layer over anhydrous MgSO₄.

-

-

Purification:

-

Filter the solution to remove the drying agent.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

The crude product can be further purified by recrystallization or column chromatography.

-

-

Stabilization: Add a small amount of an inhibitor, such as MEHQ, to prevent premature polymerization during storage.

Causality Behind Experimental Choices:

-

Anhydrous Conditions: The use of an anhydrous solvent is crucial to prevent the hydrolysis of acryloyl chloride, which is highly reactive with water.

-

Low Temperature: The reaction is initially carried out at 0°C to control the exothermic nature of the acylation reaction and minimize side reactions.

-

Base: Triethylamine acts as a scavenger for the HCl produced during the esterification, driving the reaction to completion.

-

Inhibitor: The addition of an inhibitor is essential to prevent the spontaneous polymerization of the diacrylate monomer, which is susceptible to free-radical initiation.

Caption: Synthesis workflow for this compound.

Physicochemical Properties

The properties of this compound are summarized in the table below. Its rigid aromatic core and difunctional nature are key to its performance in polymer systems.

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₀O₄ | [4][5][6] |

| Molecular Weight | 218.20 g/mol | [4][5] |

| Appearance | White crystalline solid | [2][3] |

| Melting Point | 88-89 °C | [6] |

| Boiling Point | 352.6 ± 12.0 °C (Predicted) | [6] |

| Density | 1.161 ± 0.06 g/cm³ (Predicted) | [6] |

| CAS Number | 6729-79-9 | [4][5][6] |

| IUPAC Name | (4-prop-2-enoyloxyphenyl) prop-2-enoate | [4][5] |

Polymerization and Crosslinking

This compound readily undergoes polymerization via free-radical mechanisms, often initiated by thermal or photoinitiators. Its bifunctional nature allows it to act as a crosslinking agent, forming highly crosslinked polymer networks. This crosslinking imparts rigidity, thermal stability, and solvent resistance to the final polymer.[1]

The polymerization process involves the reaction of the acrylate groups to form long polymer chains. When used as a crosslinker, the PDA molecules connect different polymer chains, creating a three-dimensional network structure. The density of this network can be controlled by adjusting the concentration of the PDA in the monomer mixture.

Caption: Polymerization and crosslinking of this compound.

Characterization Techniques

Several analytical techniques are employed to confirm the successful synthesis and purity of this compound and to characterize the resulting polymers.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to verify the chemical structure of the monomer, ensuring the presence of the characteristic peaks for the aromatic and acrylate protons and carbons.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is used to identify the functional groups present in the molecule. Key absorbances include the C=O stretching of the ester group and the C=C stretching of the acrylate group.

-

Differential Scanning Calorimetry (DSC): DSC is used to determine the melting point of the monomer and the glass transition temperature (Tg) of the resulting polymer, providing insights into its thermal properties.

-

Thermogravimetric Analysis (TGA): TGA is used to evaluate the thermal stability of the polymer by measuring its weight loss as a function of temperature.

Applications

The unique properties of polymers derived from this compound make them suitable for a variety of high-performance applications.

-

High-Performance Coatings: Its ability to enhance UV resistance and scratch protection makes it valuable in industrial coatings.[1]

-

Optical and Electronic Materials: PDA contributes to dimensional stability and heat resistance in electronic coatings.[1]

-

Adhesives and Composites: It is used to create strong, thermally stable bonds in structural adhesives and composites.[1]

-

Liquid Crystal Displays: Derivatives of phenylene diacrylate are explored for their use in liquid crystal composites.[7]

-

Biomedical Materials: Specialty acrylate-based monomers with similar rigid cores are utilized in drug delivery systems and for creating resilient nanoparticles.[]

Safety and Handling

This compound is an irritant and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. It may cause skin and eye irritation, as well as respiratory irritation.[4] All handling should be performed in a well-ventilated area or a fume hood. For detailed safety information, refer to the material safety data sheet (MSDS).

References

-

This compound | C12H10O4 | CID 81215 - PubChem. (n.d.). National Center for Biotechnology Information. Retrieved January 5, 2026, from [Link]

- Afrizal, A., Budi, S., Riswoko, A., & Hanum, R. F. (2025, August 6). Synthesis liquid crystal composites diacrylate resin of 2-methyl-1,4-phenylene bis(4-(3-acryloyloxy)propoxy)benzoate) with methyl methacrylate. Journal of Physics: Conference Series.

-

CAS 174063-87-7 1,4-Bis-[4-(3-acryloyloxypropyloxy)benzoyloxy]-2-methylbenzene. (n.d.). AHH Chemical Co., Ltd. Retrieved January 5, 2026, from [Link]

Sources

- 1. polysciences.com [polysciences.com]

- 2. specialchem.com [specialchem.com]

- 3. specialchem.com [specialchem.com]

- 4. This compound | C12H10O4 | CID 81215 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. This compound CAS#: 6729-79-9 [m.chemicalbook.com]

- 7. researchgate.net [researchgate.net]

An In-Depth Technical Guide to 1,4-Phenylene Diacrylate (CAS 6729-79-9)

Foreword: Unveiling the Potential of a Rigid Crosslinker

To the researchers, scientists, and drug development professionals at the forefront of innovation, this guide serves as a comprehensive technical resource on 1,4-Phenylene diacrylate (CAS 6729-79-9). This seemingly simple aromatic diacrylate monomer, also known as hydroquinone diacrylate, possesses a unique combination of rigidity, thermal stability, and reactivity that makes it a compelling building block for a diverse array of applications, from high-performance coatings to advanced biomaterials. In the following sections, we will delve into the core scientific principles governing its synthesis, polymerization, and application, with a particular focus on its burgeoning potential in the realm of drug development. Our exploration will be grounded in established scientific literature and practical insights, aiming to empower you with the knowledge to harness the full potential of this versatile crosslinking agent.

Core Molecular Attributes and Physicochemical Properties

This compound is a symmetrical molecule featuring a central benzene ring ester-linked to two acrylate functional groups at the para positions. This rigid aromatic core is the defining feature of the monomer, imparting significant thermal and mechanical stability to the resulting polymers.

Figure 1: Chemical structure of this compound.

A summary of its key physicochemical properties is presented in Table 1.

| Property | Value | Source |

| CAS Number | 6729-79-9 | [1] |

| Molecular Formula | C₁₂H₁₀O₄ | [1][2] |

| Molecular Weight | 218.21 g/mol | [1][2] |

| Appearance | White crystalline solid | [3] |

| Melting Point | 88-89 °C | [2] |

| Boiling Point | 352.6 ± 12.0 °C (Predicted) | [2] |

| Density | 1.161 ± 0.06 g/cm³ (Predicted) | [2] |

| Refractive Index | 1.531 | [4] |

| IUPAC Name | (4-prop-2-enoyloxyphenyl) prop-2-enoate | [1] |

Table 1: Physicochemical properties of this compound.

Synthesis of this compound: A Laboratory Protocol

The most common and straightforward synthesis of this compound involves the esterification of hydroquinone with acryloyl chloride. This reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct.

Causality Behind Experimental Choices

-

Reactants: Hydroquinone serves as the diol backbone, providing the rigid phenylene core. Acryloyl chloride is the acylating agent that introduces the polymerizable acrylate functionalities.

-

Base: A tertiary amine, such as triethylamine or pyridine, is commonly used as an acid scavenger. It reacts with the HCl generated during the esterification, driving the reaction to completion and preventing potential side reactions catalyzed by the acid.

-

Solvent: A dry, aprotic solvent like dichloromethane (DCM), tetrahydrofuran (THF), or diethyl ether is chosen to dissolve the reactants and prevent hydrolysis of the highly reactive acryloyl chloride.

-

Temperature: The reaction is typically performed at low temperatures (e.g., 0 °C) initially to control the exothermic reaction between the acid chloride and the phenol. The reaction is then allowed to warm to room temperature to ensure complete conversion.

-

Inhibitor: A small amount of a polymerization inhibitor, such as hydroquinone or 4-methoxyphenol (MEHQ), is often added to the final product to prevent spontaneous polymerization during storage.

Step-by-Step Synthesis Protocol

Materials:

-

Hydroquinone

-

Acryloyl chloride

-

Triethylamine (or pyridine)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate solution

-

Saturated aqueous sodium chloride solution (brine)

-

Anhydrous magnesium sulfate (or sodium sulfate)

-

Hydroquinone (for inhibition)

-

Round-bottom flask, dropping funnel, magnetic stirrer, ice bath, separatory funnel, rotary evaporator.

Procedure:

-

Reaction Setup: In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve hydroquinone (1.0 equivalent) and triethylamine (2.2 equivalents) in anhydrous DCM. Cool the solution to 0 °C in an ice bath with stirring.

-

Addition of Acryloyl Chloride: Slowly add acryloyl chloride (2.1 equivalents) dropwise to the cooled solution via a dropping funnel over a period of 30-60 minutes. Maintain the temperature at 0 °C during the addition.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 12-24 hours.

-

Work-up:

-

Quench the reaction by adding deionized water.

-

Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution (to remove any remaining acid) and brine.

-

Separate the organic layer and dry it over anhydrous magnesium sulfate.

-

-

Purification:

-

Filter the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator.

-

The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) to yield pure this compound as a white crystalline solid.

-

-

Inhibition: Add a small amount of hydroquinone (e.g., 100-200 ppm) to the purified product before storage.

Figure 2: Workflow for the synthesis of this compound.

Polymerization of this compound: Crafting Rigid Networks

The two acrylate groups of this compound readily undergo free-radical polymerization to form a highly crosslinked, rigid polymer network. The polymerization can be initiated by either thermal or photochemical means.

Photopolymerization

Photopolymerization is a rapid and spatially controllable method for curing this compound. It is particularly advantageous for applications requiring thin films or intricate geometries.

Mechanism: The process is initiated by a photoinitiator that, upon absorption of light (typically UV or visible), generates free radicals. These radicals then attack the vinyl groups of the acrylate moieties, initiating a chain reaction that leads to the formation of a crosslinked polymer network.

Experimental Protocol - UV Curing:

-

Formulation: Prepare a solution of this compound in a suitable solvent (if necessary) or use it in its molten state. Add a photoinitiator, such as 2,2-dimethoxy-2-phenylacetophenone (DMPA) or bis(2,4,6-trimethylbenzoyl)-phenylphosphine oxide (BAPO), at a concentration typically ranging from 0.1 to 5 wt%.[5][6]

-

Application: Apply the formulation as a thin film onto a substrate.

-

Curing: Expose the film to a UV light source (e.g., a mercury lamp or a UV LED with an appropriate wavelength) for a specified duration, which can range from seconds to minutes depending on the light intensity, photoinitiator concentration, and film thickness.[5]

Figure 3: General workflow for the photopolymerization of this compound.

Thermal Polymerization

Thermal polymerization is an alternative method that utilizes heat to initiate the polymerization process.

Mechanism: A thermal initiator, such as benzoyl peroxide (BPO) or azobisisobutyronitrile (AIBN), is added to the monomer. Upon heating, the initiator decomposes to form free radicals, which then initiate the polymerization of the acrylate groups. Spontaneous thermal polymerization can also occur at elevated temperatures without the addition of an initiator.[7][8]

Experimental Protocol - Thermal Curing:

-

Formulation: Mix this compound with a thermal initiator (e.g., 0.1-2 wt% BPO or AIBN).

-

Curing: Heat the mixture to a temperature above the decomposition temperature of the initiator (typically in the range of 60-120 °C) for a period of several minutes to hours.[2]

Properties of Poly(this compound)

The polymer network formed from this compound is characterized by its high rigidity, thermal stability, and chemical resistance, all of which are direct consequences of the aromatic core and high crosslink density.

| Property | Description | Source/Rationale |

| Glass Transition Temperature (Tg) | Expected to be high due to the rigid phenylene backbone and high crosslink density, likely exceeding 100 °C. For comparison, the related poly(2-t-butyl-1,4-phenylene bis(4-(6-(acryloyloxy)hexyloxy)benzoate)) has a Tg of around 67-82 °C.[9] | [9][10] |

| Mechanical Properties | Expected to exhibit high modulus and hardness, but potentially brittle due to the high crosslink density. | [11] |

| Thermal Stability | The aromatic structure suggests good thermal stability, with decomposition temperatures likely above 250 °C. | [12] |

| Solvent Resistance | The highly crosslinked nature should result in excellent resistance to a wide range of organic solvents. |

Table 2: Expected properties of poly(this compound). Note: Specific experimental data for the homopolymer is not widely available in the literature, and these are expected properties based on its chemical structure and comparison with similar polymers.

Applications in Drug Development and Beyond

The unique properties of this compound make it a valuable component in various advanced materials, including those with biomedical applications.

Hydrogels for Controlled Drug Release

While less common than more hydrophilic diacrylates like poly(ethylene glycol) diacrylate (PEGDA), this compound can be incorporated into hydrogel formulations as a crosslinker to enhance mechanical strength and modulate drug release profiles.[3][13]

Causality of Application:

-

Mechanical Reinforcement: The rigid phenylene units can significantly increase the modulus and toughness of otherwise soft hydrogels.

-

Modulation of Drug Release: The hydrophobicity of the phenylene group can influence the release of hydrophobic drugs. Furthermore, the ester linkages in the polymer backbone are susceptible to hydrolysis, which could lead to a biodegradable system for sustained drug release.[3][14] The degradation rate can be influenced by the local pH and the presence of enzymes.[15][16][17]

Experimental Workflow - Fabrication of a Drug-Loaded Hydrogel:

-

Pre-polymer Solution: Prepare a solution containing a primary hydrophilic monomer (e.g., N-vinylpyrrolidone or a PEG-based monomer), this compound as a crosslinker, a photoinitiator, and the drug to be encapsulated.

-

Photopolymerization: Cast the pre-polymer solution into a mold and expose it to UV light to form the drug-loaded hydrogel.

-

Swelling and Characterization: Characterize the swelling behavior of the hydrogel in a relevant buffer solution.

-

In Vitro Drug Release Study: Place the hydrogel in a buffer solution at 37 °C and periodically measure the concentration of the released drug in the supernatant using a suitable analytical technique (e.g., UV-Vis spectroscopy or HPLC).[18][19]

Other High-Performance Applications

-

High-Performance Coatings: Its high rigidity and thermal stability contribute to scratch resistance and durability in coatings.

-

Adhesives and Composites: The strong crosslinked network leads to robust adhesives and composite materials.[20]

-

Optical and Electronic Materials: The defined structure and stability are beneficial for applications in optical and electronic components.[20]

Characterization Techniques

A thorough characterization of both the monomer and the resulting polymer is essential for quality control and for understanding the structure-property relationships.

| Technique | Application |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Confirms the chemical structure of the synthesized monomer and can be used to determine the degree of conversion during polymerization. |

| Fourier-Transform Infrared (FTIR) Spectroscopy | Verifies the presence of characteristic functional groups (e.g., C=O of the ester, C=C of the acrylate) and monitors the disappearance of the acrylate double bond during polymerization. |

| Differential Scanning Calorimetry (DSC) | Determines the melting point of the monomer and the glass transition temperature (Tg) of the polymer. It can also be used to study the kinetics of thermal polymerization.[21] |

| Thermogravimetric Analysis (TGA) | Evaluates the thermal stability and decomposition profile of the polymer.[21] |

| Gel Permeation Chromatography (GPC) | While not suitable for the fully crosslinked polymer, GPC can be used to analyze the molecular weight of any soluble fractions or linear polymers formed under specific conditions.[15] |

Safety and Handling

This compound is classified as an irritant.[1] It may cause skin, eye, and respiratory irritation.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat when handling this chemical.

-

Handling: Handle in a well-ventilated area, preferably in a fume hood. Avoid inhalation of dust and contact with skin and eyes.

-

Storage: Store in a cool, dry, and dark place, away from heat and sources of ignition. The presence of a polymerization inhibitor is crucial for safe storage.[4]

Conclusion and Future Perspectives

This compound is a highly versatile and rigid crosslinking monomer with significant potential in materials science. Its well-defined structure provides a direct link between the molecular level and the macroscopic properties of the resulting polymers. While its applications in high-performance coatings and adhesives are established, its role in advanced biomedical applications, particularly in drug delivery, is an exciting and evolving area of research. The ability to precisely tune the mechanical properties and degradation kinetics of hydrogels by incorporating this rigid crosslinker opens up new avenues for the development of sophisticated drug delivery systems. Further research into the biocompatibility and in vivo degradation of polymers derived from this compound will be crucial in realizing its full potential in the pharmaceutical and biomedical fields.

References

[15] GPC for Polymer Characterization: Understanding Molecular Weight Distribution. (n.d.). Polymer Characterization. Retrieved from [Link]

[9] Liu, Y., et al. (2022). Investigation of Thermal-Induced Changes in Molecular Order on Photopolymerization and Performance Properties of a Nematic Liquid-Crystal Diacrylate. National Institutes of Health. Retrieved from [Link]

[13] Lin, C.-C., & Anseth, K. S. (2009). Designing hydrogels for controlled drug delivery. PubMed Central. Retrieved from [Link]

[14] Fu, Y., & Kao, W. J. (2010). Degradation Behavior of Polymers Used as Coating Materials for Drug Delivery—A Basic Review. PubMed Central. Retrieved from [Link]

[5] Ligon, S. C., et al. (2017). Photoinitiator Selection and Concentration in Photopolymer Formulations towards Large-Format Additive Manufacturing. National Institutes of Health. Retrieved from [Link]

[7] Srinivasan, S., Rappe, A. M., & Soroush, M. (2019). Theoretical Insights Into Thermal Self-Initiation Reactions of Acrylates. University of Pennsylvania ScholarlyCommons. Retrieved from [Link]

[18] Sökmen, N., et al. (2009). Photopolymerized Poly(Ethylene Glycol) Diacrylate Hydrogels for Controlled Release of Ketoprofen. ResearchGate. Retrieved from [Link]

[19] Sökmen, N., et al. (2009). Photopolymerized Poly(Ethylene Glycol) Diacrylate Hydrogels for Controlled Release of Ketoprofen. DergiPark. Retrieved from [Link]

[22] Veličković, J. S., et al. (1991). Glass transition temperatures Tg of poly(tolyl methacrylates) and poly(di-xylenyl itaconates). ResearchGate. Retrieved from [Link]

[16] Azevedo, H. S., & Reis, R. L. (2004). 12 Understanding the Enzymatic Degradation of Biodegradable Polymers and Strategies to Control Their Degradation Rate. CORE. Retrieved from [Link]

[17] BIOE 5820 Polymer Degradation: Hydrolysis vs Enzymatic and Bulk vs Surface Degradation. (2021, March 6). YouTube. Retrieved from [Link]

[1] National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]

[23] Hizal, G., Bicak, N., & Tunca, U. (2001). Preparation of ab-type diblock copolymers containing poly-(2,6-dimethyl-1,4-phenylene oxide) and methyl methacrylate or styrene blocks. Journal of Polymer Science Part A: Polymer Chemistry, 39(14), 2426-2429. Retrieved from [Link]

[24] Singh, B., Sharma, V., & Chauhan, N. (2017). Cross-Linked Hydrogel for Pharmaceutical Applications: A Review. ScienceOpen. Retrieved from [Link]

[25] Wisconsin-Madison, U. o. (n.d.). Challenges, Successes, and Opportunities in Investigating Novel Strategies for Polymer Synthesis. University of Wisconsin-Madison Libraries. Retrieved from [Link]

[26] Zhang, H., et al. (2019). Photo-Induced Vertical Alignment of Liquid Crystals via In Situ Polymerization Initiated by Polyimide Containing Benzophenone. MDPI. Retrieved from [Link]

[27] Castiglione, F., et al. (2016). Photo-crosslinked poly(ethylene glycol) diacrylate (PEGDA) hydrogels from low molecular weight prepolymer: Swelling and permeation studies. Ask this paper | Bohrium. Retrieved from [Link]

[28] Broer, D. J. (n.d.). Dirk J. Broer. Retrieved from [Link]

[21] Webinar: Polymer Characterization using DSC & TGA. (2021, May 21). YouTube. Retrieved from [Link]

[29] S. A. Khan, P. S. Doyle, et al. (2025). From burst to controlled release: using hydrogel crosslinking chemistry to tune release of micro-crystalline active pharmaceutical ingredients. DSpace@MIT. Retrieved from [Link]

[30] EP0390491A1 - 1,4-pentadiene polymer and process for preparation of a 1,4. (n.d.). Google Patents. Retrieved from

Wang, C., et al. (2022). Thermal and dielectric properties enhancement of photocurable acrylate polymers for digital light processing 3D printed electronics. ResearchGate. Retrieved from [Link]

Al-Andis, N. M. (2013). A New Method for Synthesis of Poly(2,6-dimethyl-1,4-phenylene oxide) and Poly(2,6-diphenyl-1,4-phenyl oxide). ResearchGate. Retrieved from [Link]

Głowacka, J., et al. (2024). Mechanical and Thermal Properties of Polypropylene, Polyoxymethylene and Poly (Methyl Methacrylate) Modified with Adhesive Resins. ResearchGate. Retrieved from [Link]

Głowacka, J., et al. (2024). Mechanical and Thermal Properties of Polypropylene, Polyoxymethylene and Poly (Methyl Methacrylate) Modified with Adhesive Resins. MDPI. Retrieved from [Link]

Sahoo, S., et al. (2024). Morphological, Thermal, Physicomechanical and Optical Properties of Crosslinked Poly (Ester-Urethane-Acrylate): Effect of Added Methyl Methacrylate. ResearchGate. Retrieved from [Link]

[6] Ligon, S. C., et al. (2017). Photoinitiator Selection and Concentration in Photopolymer Formulations towards Large-Format Additive Manufacturing. ResearchGate. Retrieved from [Link]

[11] Sokołowska, J., et al. (2019). A Guide through the Dental Dimethacrylate Polymer Network Structural Characterization and Interpretation of Physico-Mechanical Properties. PubMed Central. Retrieved from [Link]

[8] Al-Haj Ali, M., & Soroush, M. (2018). On the Thermal Self-Initiation Reaction of n-Butyl Acrylate in Free-Radical Polymerization. MDPI. Retrieved from [Link]

1,4-Phenylene Diisocyanate PPDI Tight Hard Segments. (n.d.). tobbrand. Retrieved from [Link]

High Glass Transition Temperatures of Poly(methyl methacrylate) Prepared by Free Radical Initiators. (n.d.). ResearchGate. Retrieved from [Link]

Hizal, G., Bicak, N., & Tunca, U. (2001). Preparation of AB-type diblock copolymers containing poly-(2,6-dimethyl-1,4-phenylene oxide) and methyl methacrylate or styrene blocks. Istanbul Technical University. Retrieved from [Link]

Thermal Initiation of MMA in High Temperature Radical Polymerizations. (n.d.). ResearchGate. Retrieved from [Link]

Hizal, G., Bicak, N., & Tunca, U. (2001). Preparation of AB-type diblock copolymers containing poly-(2,6-dimethyl-1,4-phenylene oxide) and methyl methacrylate or styrene blocks. Istanbul Technical University. Retrieved from [Link]

Afrizal, A., Budi, S., Riswoko, A., & Hanum, R. F. (2022). Synthesis liquid crystal composites diacrylate resin of 2-methyl-1,4-phenylene bis(4-(3-acryloyloxy)propoxy)benzoate) with methyl methacrylate. ResearchGate. Retrieved from [Link]

Sources

- 1. Bioactive Polyurethane–Poly(ethylene Glycol) Diacrylate Hydrogels for Applications in Tissue Engineering - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Light‐Sensitive Phenacyl Crosslinked Dextran Hydrogels for Controlled Delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. From burst to controlled release: using hydrogel crosslinking chemistry to tune release of micro-crystalline active pharmaceutical ingredients - RSC Pharmaceutics (RSC Publishing) [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. Investigation of Thermal-Induced Changes in Molecular Order on Photopolymerization and Performance Properties of a Nematic Liquid-Crystal Diacrylate - PMC [pmc.ncbi.nlm.nih.gov]

- 8. publications.lib.chalmers.se [publications.lib.chalmers.se]

- 9. dspace.mit.edu [dspace.mit.edu]

- 10. scienceopen.com [scienceopen.com]

- 11. files01.core.ac.uk [files01.core.ac.uk]

- 12. researchgate.net [researchgate.net]

- 13. youtube.com [youtube.com]

- 14. web.itu.edu.tr [web.itu.edu.tr]

- 15. researchgate.net [researchgate.net]

- 16. Design and Characterization of Hybrid Gelatin/PEGDA Hydrogels with Tunable Viscoelastic Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. Synthesis and Characterization of Phenylene Diamine and Poly (Methyl Methacrylate) Coupled with Multi-Walled Carbon Nanotubes by in Situ Oxidation Polymerization [jns.kashanu.ac.ir]

- 19. mdpi.com [mdpi.com]

- 20. asset.library.wisc.edu [asset.library.wisc.edu]

- 21. mdpi.com [mdpi.com]

- 22. Photo-crosslinked poly(ethylene glycol) diacrylate (PEGDA) hydrogels from low molecular weight prepolymer: Swelling and permeation studies: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]

- 23. photoalignment.com [photoalignment.com]

- 24. Photo-crosslinked poly(ethylene glycol) diacrylate (PEGDA) hydrogels from low molecular weight prepolymer: Swelling and permeation studies | Semantic Scholar [semanticscholar.org]

- 25. EP0390491A1 - 1,4-pentadiene polymer and process for preparation of a 1,4- pentadiene polymer - Google Patents [patents.google.com]

- 26. researchgate.net [researchgate.net]

- 27. researchgate.net [researchgate.net]

- 28. researchgate.net [researchgate.net]

- 29. Mechanical and Thermal Properties of Polypropylene, Polyoxymethylene and Poly (Methyl Methacrylate) Modified with Adhesive Resins [mdpi.com]

- 30. researchgate.net [researchgate.net]

chemical structure of 1,4-Phenylene diacrylate

An In-depth Technical Guide to 1,4-Phenylene Diacrylate: Structure, Synthesis, and Applications

Authored by: A Senior Application Scientist

Abstract

This compound (PDA), also known as hydroquinone diacrylate, is a difunctional monomer characterized by a central phenylene ring flanked by two acrylate groups. This symmetrical, rigid structure is fundamental to its utility in the synthesis of highly crosslinked polymers. PDA is extensively used as a crosslinking agent in the development of advanced materials, including polymer networks, hydrogels, and adhesives. Its ability to impart thermal stability, mechanical strength, and specific functionalities makes it a valuable component in diverse applications ranging from dental resins and coatings to sophisticated platforms for drug delivery and tissue engineering. This guide provides an in-depth analysis of the , its synthesis and characterization, polymerization behavior, and key applications, with a focus on providing actionable insights for researchers and development professionals.

Chemical Structure and Core Properties

This compound is a diester of hydroquinone and acrylic acid. The molecule's core consists of a benzene ring with two acrylate groups attached at the para positions (1 and 4).

-

Chemical Formula : C₁₂H₁₀O₄

-

Molecular Weight : 218.21 g/mol

-

CAS Number : 6729-84-6

-

Canonical SMILES : C=CC(=O)OC1=CC=C(C=C1)OC(=O)C=C

The key structural features of PDA and their implications are outlined below:

-

Rigid Phenylene Core : The aromatic ring provides rigidity and thermal stability to the resulting polymer network. This core structure contributes to a high glass transition temperature (Tg) and enhanced mechanical properties in crosslinked materials.

-

Reactive Acrylate Groups : The two terminal acrylate groups are highly susceptible to free-radical polymerization. This difunctionality allows PDA to act as a crosslinker, forming a three-dimensional polymer network. The reactivity of these groups can be initiated by thermal or photochemical methods.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

| Property | Value | Source |

| Appearance | White to off-white crystalline powder | |

| Melting Point | 83-86 °C | |

| Boiling Point | 334.3±22.0 °C (Predicted) | |

| Density | 1.22±0.1 g/cm³ (Predicted) | |

| Solubility | Soluble in many organic solvents (e.g., acetone, THF, chloroform). Insoluble in water. |

Synthesis and Purification

The most common laboratory and industrial synthesis of this compound is through the esterification of hydroquinone with acryloyl chloride. This reaction is typically carried out in the presence of a base to neutralize the HCl byproduct.

Underlying Principles of Synthesis

The synthesis is a classic Schotten-Baumann reaction, a method for forming esters from acid chlorides and alcohols. The choice of a tertiary amine, such as triethylamine, as the base is critical. It acts as an acid scavenger, driving the reaction to completion by neutralizing the hydrochloric acid generated during the esterification. The selection of a suitable aprotic solvent is also important to dissolve the reactants and facilitate the reaction while preventing side reactions.

Detailed Synthesis Protocol

Materials:

-

Hydroquinone

-

Acryloyl chloride

-

Triethylamine

-

Dichloromethane (DCM) or Tetrahydrofuran (THF) as solvent

-

Sodium bicarbonate (NaHCO₃) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Hexane

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve hydroquinone and triethylamine in the chosen solvent.

-

Cool the mixture in an ice bath to 0-5 °C.

-

Slowly add acryloyl chloride dropwise to the cooled solution while maintaining the temperature.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours to ensure the reaction goes to completion.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Once the reaction is complete, filter the mixture to remove the triethylammonium chloride salt.

-

Wash the filtrate with a saturated sodium bicarbonate solution to remove any unreacted acid chloride, followed by a water wash.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

Purify the crude product by recrystallization from a suitable solvent system, such as a mixture of ethyl acetate and hexane, to yield pure this compound as a white solid.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis and purification of this compound.

Polymerization Behavior and Mechanism

This compound readily undergoes free-radical polymerization when exposed to an initiator and an appropriate energy source, such as heat or UV light. Due to its difunctional nature, the polymerization of PDA leads to the formation of a densely crosslinked polymer network.

Mechanism of Photopolymerization

Photopolymerization is a common method for curing formulations containing PDA. The process can be broken down into three main stages:

-

Initiation : A photoinitiator absorbs UV light, leading to its cleavage into highly reactive radical species.

-

Propagation : The generated radicals attack the carbon-carbon double bond of the acrylate groups on the PDA molecule. This initiates a chain reaction, where the newly formed radical propagates by reacting with other PDA molecules, rapidly forming a crosslinked network.

-

Termination : The polymerization process terminates when two growing polymer chains combine, or through other termination reactions.

Polymerization Pathway Diagram

Caption: Key stages in the photopolymerization of this compound.

Analytical Characterization

The identity and purity of synthesized this compound, as well as the resulting polymers, are typically confirmed using a suite of analytical techniques.

Spectroscopic Techniques

-

Fourier-Transform Infrared (FTIR) Spectroscopy : FTIR is used to identify the characteristic functional groups in the PDA molecule. Key vibrational bands include the C=O stretching of the ester group (~1725 cm⁻¹), the C=C stretching of the acrylate group (~1635 cm⁻¹), and the C-O stretching of the ester linkage (~1200-1100 cm⁻¹).

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H NMR and ¹³C NMR are powerful tools for elucidating the chemical structure. In ¹H NMR, characteristic peaks for the vinyl protons of the acrylate groups appear in the range of 5.9-6.5 ppm, while the aromatic protons of the phenylene ring are observed around 7.2 ppm.

Thermal Analysis

-

Differential Scanning Calorimetry (DSC) : DSC is used to determine the melting point and purity of the PDA monomer. For the resulting polymer, DSC is employed to measure the glass transition temperature (Tg), which provides insight into the degree of crosslinking and the thermal stability of the material.

-

Thermogravimetric Analysis (TGA) : TGA is used to evaluate the thermal stability and decomposition profile of the crosslinked polymer. The resulting data is crucial for applications where the material will be exposed to high temperatures.

Applications in Research and Development

The unique combination of a rigid aromatic core and reactive acrylate groups makes this compound a versatile crosslinker in numerous applications.

Biomaterials and Drug Delivery

In the field of drug development, PDA is used as a crosslinking agent in the formulation of hydrogels for controlled drug release. The rigid phenylene core can enhance the mechanical strength of the hydrogel, while the crosslink density can be tailored to control the diffusion and release rate of encapsulated therapeutic agents.

Dental Composites and Adhesives

PDA is a common component in dental resins and adhesives. Its ability to form a rigid, highly crosslinked network upon curing contributes to the excellent mechanical properties, such as high compressive strength and wear resistance, required for dental applications.

Coatings and Inks

In UV-curable coatings and inks, PDA is used to increase the crosslink density, leading to improved hardness, scratch resistance, and chemical resistance of the cured film. Its high reactivity allows for rapid curing speeds, which is advantageous in industrial processes.

Safety and Handling

This compound is an irritant to the skin, eyes, and respiratory system. It is also a potential skin sensitizer. Therefore, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. All work should be conducted in a well-ventilated area or a fume hood. For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a key difunctional monomer whose chemical structure provides a unique combination of rigidity and reactivity. A thorough understanding of its synthesis, polymerization behavior, and material properties is essential for its effective application. This guide has provided a comprehensive overview of these aspects, offering valuable insights for researchers and scientists working to develop next-generation materials in a variety of fields. The detailed protocols and mechanistic explanations serve as a foundation for the rational design of new polymers and composites with tailored properties.

References

-

National Center for Biotechnology Information. "PubChem Compound Summary for CID 81079, this compound". PubChem. Available at: [Link]

Core Molecular Properties and Identification

An In-Depth Technical Guide to 1,4-Phenylene Diacrylate (PDA)

This guide provides a comprehensive technical overview of this compound (PDA), a key monomer in polymer and materials science. Designed for researchers, scientists, and professionals in drug development, this document delves into the core molecular properties, synthesis, characterization, applications, and safety protocols associated with PDA. The structure of this guide is designed to logically flow from fundamental chemical identity to practical application, providing both theoretical grounding and actionable experimental insights.

This compound, also known as hydroquinone diacrylate, is a bifunctional monomer characterized by a central aromatic phenylene ring linked to two terminal acrylate groups. This structure imparts significant rigidity, thermal stability, and chemical resistance to the polymers it forms.[1] The definitive molecular characteristic is its molecular weight, which is a foundational parameter for all stoichiometric calculations in synthesis and polymer chemistry.

The molecular weight of this compound is 218.20 g/mol .[2] This value is derived from its molecular formula, C₁₂H₁₀O₄.[2][3]

Chemical Structure of this compound

Caption: Molecular structure of this compound (C₁₂H₁₀O₄).

Table 1: Physicochemical and Identification Data

| Property | Value | Source(s) |

| Molecular Weight | 218.20 g/mol | [2] |

| Molecular Formula | C₁₂H₁₀O₄ | [2][3] |

| CAS Number | 6729-79-9 | [1][2][3] |

| IUPAC Name | (4-prop-2-enoyloxyphenyl) prop-2-enoate | [2] |

| Synonyms | 4-(acryloyloxy)phenyl acrylate, Hydroquinone diacrylate | [1] |

| Appearance | White crystalline solid | [4] |

| Melting Point | 82-89 °C | [1][3] |

| Boiling Point (Predicted) | 352.6 ± 12.0 °C | [3] |

| Refractive Index | 1.531 | [1] |

Synthesis and Purification Protocol

Expertise & Causality: The most direct and common laboratory-scale synthesis of this compound is the Schotten-Baumann reaction, involving the esterification of hydroquinone with acryloyl chloride. This method is favored for its high efficiency and relatively mild conditions. A tertiary amine base, such as triethylamine, is crucial; it acts as a nucleophilic catalyst and, more importantly, as an acid scavenger to neutralize the hydrochloric acid byproduct. This neutralization prevents the protonation of hydroquinone's hydroxyl groups, maintaining their nucleophilicity, and drives the reaction toward completion. Dichloromethane (DCM) is an excellent solvent choice due to its ability to dissolve the reactants and its low boiling point, which facilitates removal during the workup phase.

Experimental Workflow: Synthesis of PDA

Caption: Step-by-step workflow for the synthesis of this compound.

Step-by-Step Methodology

-

Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, add hydroquinone (1.0 eq) and anhydrous dichloromethane (DCM). Cool the flask to 0°C in an ice bath.

-

Base Addition: Add triethylamine (2.5 eq) to the stirring solution.

-

Acryloyl Chloride Addition: Add acryloyl chloride (2.2 eq) dropwise to the reaction mixture over 30 minutes, ensuring the internal temperature remains below 5°C. A white precipitate (triethylamine hydrochloride) will form.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Let it stir for 12-18 hours.

-

Quenching and Workup: Transfer the reaction mixture to a separatory funnel. Wash sequentially with 1M HCl (to remove excess triethylamine), saturated sodium bicarbonate solution (to remove any remaining acid), and finally with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the resulting crude solid by recrystallization from a suitable solvent system, such as ethanol/hexane, to yield pure this compound as a white crystalline solid.

Analytical Validation

Trustworthiness: A synthesis protocol is only reliable if its product can be rigorously validated. The following characterization methods provide a self-validating system to confirm the identity, structure, and purity of the synthesized this compound.

-

¹H NMR (400 MHz, CDCl₃): The proton NMR spectrum is expected to show distinct signals for the aromatic and vinyl protons. The aromatic protons on the central ring should appear as a singlet around δ 7.2 ppm. The acrylate vinyl protons will present as a characteristic set of three multiplets between δ 6.0 and 6.6 ppm (a doublet of doublets for the geminal and trans protons, and a doublet of doublets for the cis proton).

-

FT-IR (ATR): Infrared spectroscopy is used to identify key functional groups. The spectrum should prominently feature a strong carbonyl (C=O) stretching vibration from the ester groups around 1730-1740 cm⁻¹. The presence of C=C stretching from the acrylate groups will appear around 1635 cm⁻¹.

-

Mass Spectrometry (ESI+): Mass spectrometry confirms the molecular weight. The spectrum should show a molecular ion peak [M+H]⁺ or [M+Na]⁺ corresponding to the calculated mass of 218.20 g/mol .

Core Applications and Field Insights

The unique molecular architecture of PDA, with its rigid aromatic core and reactive acrylate end-groups, makes it a valuable crosslinking agent in polymer chemistry.

-

High-Performance Coatings and Adhesives: PDA is used to create highly crosslinked polymer networks.[1] The rigidity of the phenylene backbone enhances the thermal stability, dimensional stability, and mechanical strength of the resulting material.[1] This makes it ideal for scratch-resistant coatings, structural adhesives, and composites that require high performance under thermal stress.[1]

-

Optical and Electronic Materials: Its defined structure and ability to form stable networks are advantageous in the formulation of optical materials and electronic coatings where heat resistance and dimensional integrity are critical.[1]

-

Drug Development and Biomaterials: While primarily an industrial monomer, the principles of its chemistry are relevant to drug development. The acrylate groups can undergo Michael addition with thiol-containing biomolecules, suggesting potential for creating hydrogels for controlled drug release or bioconjugation. The ester linkages are potentially biodegradable, offering a pathway for creating degradable polymer networks for tissue engineering scaffolds or drug delivery vehicles.

Safety and Handling

Proper handling of this compound is essential to ensure laboratory safety.

-

Hazard Identification: The compound is classified as causing skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[2]

-

Personal Protective Equipment (PPE): Always handle PDA in a certified fume hood.[1] Wear appropriate PPE, including nitrile gloves, a lab coat, and chemical safety goggles.

-

Storage: Store the material in a tightly sealed container in a cool, dry, and well-ventilated area, preferably refrigerated at 4°C to inhibit premature polymerization.[1][5]

References

-

National Center for Biotechnology Information. "PubChem Compound Summary for CID 81215, this compound". PubChem, [Link].

-

Afrizal, A., et al. "Synthesis liquid crystal composites diacrylate resin of 2-methyl-1,4-phenylene bis(4-(3-acryloyloxy)propoxy)benzoate) with methyl methacrylate". ResearchGate, [Link].

Sources

An In-Depth Technical Guide to the Physical and Chemical Properties of p-Phenylene Diacrylate

For Distribution to Researchers, Scientists, and Drug Development Professionals

Foreword: Understanding p-Phenylene Diacrylate as a Molecular Building Block

p-Phenylene diacrylate (PDA), also known as hydroquinone diacrylate, is a difunctional aromatic acrylate monomer that has garnered significant interest in the fields of polymer chemistry and materials science. Its rigid phenylene core, flanked by two reactive acrylate moieties, imparts a unique combination of properties to the polymers derived from it. This guide aims to provide a comprehensive technical overview of the physical and chemical properties of PDA, with a focus on the underlying principles that govern its behavior and utility. By understanding the causality behind its synthesis, characterization, and reactivity, researchers can better harness its potential in the development of advanced materials for a range of applications, from high-performance coatings to novel biomaterials. This document is structured to provide not just data, but also the scientific context and practical insights necessary for its effective application in a research and development setting.

Physicochemical and Spectroscopic Characterization

A thorough understanding of the fundamental properties of p-phenylene diacrylate is paramount for its successful application. This section details its key physical characteristics and the spectroscopic signatures used to confirm its identity and purity.

Core Physical and Chemical Properties

The intrinsic properties of the PDA molecule are summarized in the table below. These values are critical for reaction setup, purification, and computational modeling.

| Property | Value | Source(s) |

| Chemical Name | (4-prop-2-enoyloxyphenyl) prop-2-enoate | [1] |

| Synonyms | p-Phenylene diacrylate, Hydroquinone diacrylate | [] |

| CAS Number | 6729-79-9 | [1][3] |

| Molecular Formula | C₁₂H₁₀O₄ | [1] |

| Molecular Weight | 218.20 g/mol | [1] |

| Appearance | White to beige crystalline solid | [4] |

| Melting Point | 88-89 °C | [3] |

| Boiling Point (Predicted) | 352.6 ± 12.0 °C | [3] |

| Density (Predicted) | 1.161 ± 0.06 g/cm³ | [3] |

| Refractive Index (n20/D) | 1.531 | [5] |

| Solubility | Soluble in many organic solvents such as N-methyl-2-pyrrolidone. | [6] |

Spectroscopic Profile

Spectroscopic analysis is essential for verifying the synthesis and purity of p-phenylene diacrylate. The following sections describe the expected spectral features.

-

¹H NMR: The proton NMR spectrum of PDA is expected to show distinct signals corresponding to the aromatic and acrylate protons. The aromatic protons on the phenylene ring, due to symmetry, should appear as a singlet around 7.1-7.3 ppm. The vinyl protons of the acrylate groups will present as a characteristic set of three multiplets between 5.9 and 6.5 ppm, corresponding to the geminal, cis, and trans protons.

-

¹³C NMR: The carbon NMR spectrum will corroborate the structure with signals for the carbonyl carbon of the ester at approximately 165 ppm, aromatic carbons between 120 and 150 ppm, and the vinyl carbons of the acrylate group between 128 and 134 ppm.

The FT-IR spectrum of PDA provides a vibrational fingerprint of its functional groups. Key absorption bands are expected at:

-

~1730-1750 cm⁻¹: A strong C=O stretching vibration, characteristic of the acrylate ester.

-

~1637 cm⁻¹: A C=C stretching vibration from the acrylate's vinyl group.

-

~1155-1160 cm⁻¹: C-O-C stretching of the ester linkage.[7]

-

~810 cm⁻¹: C-H out-of-plane bending of the para-substituted aromatic ring.

The presence and sharpness of these peaks are indicative of a successful synthesis and a pure product.

The UV-Vis spectrum of p-phenylene diacrylate in a suitable solvent (e.g., ethanol or acetonitrile) is dominated by the π-π* transitions of the aromatic ring and the conjugated acrylate system. An absorption maximum is expected in the range of 250-280 nm. This property is particularly relevant for applications involving photopolymerization, where the monomer's absorption profile must be considered in relation to that of the photoinitiator.

Synthesis and Purification

The most common and straightforward method for synthesizing p-phenylene diacrylate is the esterification of hydroquinone with acryloyl chloride. This reaction is typically carried out in the presence of a base to neutralize the HCl byproduct.

Causality of Experimental Choices

-

Reactants: Hydroquinone serves as the diol backbone, providing the rigid aromatic core. Acryloyl chloride is a highly reactive acylating agent that readily forms the ester linkages with the hydroxyl groups of hydroquinone.

-

Base: A tertiary amine, such as triethylamine, is commonly used. It acts as an acid scavenger, reacting with the HCl formed during the reaction to produce a salt (triethylammonium chloride) that can be easily removed by filtration. This prevents the protonation of the hydroquinone and drives the reaction to completion.

-

Solvent: An inert aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF) is chosen to dissolve the reactants without participating in the reaction.

-

Temperature: The reaction is often performed at low temperatures (e.g., 0 °C) initially to control the exothermic reaction between the highly reactive acryloyl chloride and hydroquinone, and then allowed to warm to room temperature to ensure completion.

-

Inhibitor: A small amount of a radical inhibitor, such as hydroquinone monomethyl ether (MEHQ), is often added to the acryloyl chloride to prevent premature polymerization.[8]

Step-by-Step Synthesis Protocol

-

Reaction Setup: A three-necked round-bottom flask is equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet. The system is flushed with dry nitrogen to maintain an inert atmosphere, preventing moisture from hydrolyzing the acryloyl chloride.

-

Reactant Preparation: Hydroquinone (1.0 eq) and triethylamine (2.2 eq) are dissolved in anhydrous dichloromethane in the reaction flask. The solution is cooled to 0 °C in an ice bath.

-

Addition of Acryloyl Chloride: Acryloyl chloride (2.2 eq), optionally containing a polymerization inhibitor, is dissolved in anhydrous dichloromethane and added dropwise to the cooled solution of hydroquinone and triethylamine via the dropping funnel over a period of 1-2 hours with vigorous stirring.

-

Reaction Progression: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 12-24 hours to ensure the reaction goes to completion.

-

Workup and Purification:

-

The reaction mixture is filtered to remove the triethylammonium chloride precipitate.

-

The filtrate is washed sequentially with dilute HCl (to remove excess triethylamine), saturated sodium bicarbonate solution (to neutralize any remaining acid), and brine.

-

The organic layer is dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

-

The crude product is then purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to yield pure p-phenylene diacrylate as a crystalline solid.

-

Visualization of Synthesis Workflow

Caption: Workflow for the synthesis of p-phenylene diacrylate.

Chemical Reactivity and Polymerization

The chemical behavior of p-phenylene diacrylate is dominated by its two acrylate functional groups, making it an excellent crosslinking agent in polymerization reactions.

Free-Radical Polymerization

PDA readily undergoes free-radical polymerization, which can be initiated by thermal initiators (e.g., azobisisobutyronitrile - AIBN, benzoyl peroxide - BPO) or photoinitiators (e.g., Irgacure series).[9][10] The process involves three main stages: initiation, propagation, and termination.

-

Initiation: The initiator decomposes upon heating or exposure to UV light to form free radicals. These radicals then attack the double bond of a PDA molecule, creating a new radical center on the monomer.

-

Propagation: The newly formed radical reacts with other PDA molecules in a chain reaction, rapidly forming a growing polymer network. The bifunctionality of PDA leads to the formation of a crosslinked, three-dimensional structure.

-

Termination: The polymerization ceases when two growing radical chains combine or undergo disproportionation.

The rigid aromatic core of PDA results in polymers with high thermal stability and a high glass transition temperature (Tg). The high crosslink density contributes to the material's hardness, chemical resistance, and dimensional stability.[11]

Step-by-Step Free-Radical Polymerization Protocol (Bulk Photopolymerization)

-

Formulation: p-Phenylene diacrylate is melted by heating above its melting point (e.g., to 90-100 °C). A suitable photoinitiator (e.g., 0.1-2.0 wt% of a photoinitiator like 2-hydroxy-2-methyl-1-phenyl-propan-1-one) is added to the molten monomer and stirred until a homogeneous solution is obtained.

-

Casting: The molten mixture is poured into a mold of the desired shape.

-

Curing: The mold is exposed to a UV light source of appropriate wavelength and intensity for a specified duration to initiate and complete the polymerization. The curing time will depend on the initiator concentration, light intensity, and sample thickness.

-

Post-Curing: The resulting polymer may be post-cured at an elevated temperature to ensure complete conversion of the acrylate groups.

Visualization of Free-Radical Polymerization

Caption: Mechanism of free-radical polymerization of PDA.

Stability and Handling

-

Thermal Stability: As an aromatic compound, p-phenylene diacrylate exhibits good thermal stability. However, at elevated temperatures, especially in the presence of radical sources, it can undergo polymerization.

-

Hydrolysis: The ester linkages in PDA are susceptible to hydrolysis under strongly acidic or basic conditions, which would yield hydroquinone and poly(acrylic acid). This degradation pathway should be considered in applications where the material is exposed to harsh pH environments.

-

Storage: To prevent spontaneous polymerization during storage, p-phenylene diacrylate is often supplied with a small amount of a polymerization inhibitor. It should be stored in a cool, dark place away from radical initiators.

Structure-Property Relationships and Applications

The unique molecular architecture of p-phenylene diacrylate directly translates to the desirable properties of the polymers it forms.

-

Rigidity and Thermal Stability: The central benzene ring is a rigid, planar structure that restricts chain mobility in the resulting polymer network. This leads to materials with a high glass transition temperature (Tg) and excellent thermal stability.

-

Chemical Resistance: The high crosslink density achieved due to its difunctionality creates a tightly bound network that is resistant to swelling and dissolution by many solvents.

-

Optical Properties: The aromatic nature of PDA contributes to a high refractive index in the resulting polymers, making it a candidate for optical and electronic materials.[7]

These properties make p-phenylene diacrylate and its polymers valuable in a variety of high-performance applications, including:

-

High-Performance Coatings: Providing UV resistance and scratch protection.[11]

-

Adhesives and Composites: Contributing to strong, thermally stable bonds.

-

Optical and Electronic Materials: Enhancing dimensional stability and heat resistance in electronic coatings.

Safety and Handling

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, p-phenylene diacrylate is classified with the following hazards:

-

H315: Causes skin irritation.[1]

-

H319: Causes serious eye irritation.[1]

-

H335: May cause respiratory irritation.[1]

Therefore, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated fume hood. For detailed safety information, consult the Safety Data Sheet (SDS) from the supplier.

Conclusion

p-Phenylene diacrylate is a versatile and valuable monomer for the creation of high-performance polymers. Its rigid aromatic core and dual acrylate functionality provide a direct pathway to materials with high thermal stability, chemical resistance, and desirable optical properties. A thorough understanding of its synthesis, characterization, and polymerization behavior, as outlined in this guide, is crucial for researchers and scientists aiming to leverage its unique attributes in the development of next-generation materials.

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 81215, 1,4-Phenylene diacrylate. Retrieved January 5, 2026 from [Link].[1]

-

Afrizal, A., et al. (2023). Synthesis liquid crystal composites diacrylate resin of 2-methyl-1,4-phenylene bis(4-(3-acryloyloxy)propoxy)benzoate) with methyl methacrylate. Journal of Physics: Conference Series, 2596, 012009. Available at: [Link].[7]

-

Subashini, A., & Periandy, S. (2016). Molecular Structure, Vibrational Spectra [FT-IR and FT-Raman], Electronic Spectra [UV-Visible] and NMR Analysis on Hydroquinone. International Advanced Research Journal in Science, Engineering and Technology, 3(8). Available at: [Link].[12]

-

Google Patents. (1995). US5395966A - Process for the manufacture of acryloyl chloride. Retrieved January 5, 2026 from .[8]

-

Uchiyama, S., et al. (2005). Synthesis and Characterization of a New Hydroquinone Derivative: Disodium p-Phenylene Diisostearyl Diphosphate. Chemical and Pharmaceutical Bulletin, 53(5), 501-505. Available at: [Link].[6]

-

Sigg, S. J., et al. (2011). Photoinitiated polymerization of PEG-diacrylate with lithium phenyl-2,4,6-trimethylbenzoylphosphinate: Polymerization rate and cytocompatibility. Biomaterials, 32(5), 1264-1271. Available at: [Link].[13]

-

Sivaram, S. (n.d.). Controlled Free Radical Polymerization. Retrieved January 5, 2026 from [Link].[14]

Sources

- 1. This compound | C12H10O4 | CID 81215 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound CAS#: 6729-79-9 [m.chemicalbook.com]

- 4. specialchem.com [specialchem.com]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. Synthesis and Characterization of a New Hydroquinone Derivative: Disodium p-Phenylene Diisostearyl Diphosphate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. US5395966A - Process for the manufacture of acryloyl chloride - Google Patents [patents.google.com]

- 9. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]

- 10. mdpi.com [mdpi.com]

- 11. polysciences.com [polysciences.com]

- 12. iarjset.com [iarjset.com]

- 13. researchgate.net [researchgate.net]

- 14. swaminathansivaram.in [swaminathansivaram.in]

A Comprehensive Technical Guide to the Solubility of 1,4-Phenylene Diacrylate in Organic Solvents

This guide provides an in-depth exploration of the solubility characteristics of 1,4-phenylene diacrylate (PDA), a crucial parameter for its application in polymer synthesis, coatings, adhesives, and advanced materials. Tailored for researchers, scientists, and professionals in drug development and material science, this document synthesizes theoretical principles with practical experimental insights to serve as an essential resource for laboratory and industrial applications.

Introduction: The Significance of this compound and Its Solubility

This compound (PDA), with the chemical formula C₁₂H₁₀O₄ and a molecular weight of 218.21 g/mol , is a rigid aromatic diacrylate monomer.[1][2] Its structure, featuring a central phenylene ring flanked by two acrylate functional groups, imparts properties such as high rigidity, thermal stability, and chemical resistance to the polymers derived from it.[3] These characteristics make PDA a valuable component in the formulation of high-performance materials.

The solubility of PDA in various organic solvents is a fundamental property that dictates its processability and reactivity. Proper solvent selection is critical for achieving homogeneous reaction mixtures in polymerization, ensuring uniform film formation in coating applications, and facilitating purification processes. Understanding the solubility behavior of PDA is, therefore, a prerequisite for its effective utilization and the development of novel materials with tailored properties.

Theoretical Framework of Solubility

The dissolution of a solid solute, such as this compound, in a liquid solvent is governed by the principle of "like dissolves like." This adage is scientifically grounded in the interplay of intermolecular forces between the solute and solvent molecules. The solubility of a compound is favored when the energy released from the formation of solute-solvent interactions is comparable to or greater than the energy required to overcome the solute-solute and solvent-solvent interactions.

Several factors influence the solubility of PDA:

-

Polarity: The presence of ester groups in the PDA molecule introduces polarity. However, the central aromatic ring is nonpolar. This amphiphilic nature suggests that PDA will exhibit preferential solubility in solvents with intermediate polarity.

-

Molecular Structure: The rigid and planar structure of the phenylene ring can facilitate packing in the solid state, leading to a relatively high lattice energy that must be overcome for dissolution.

-

Potential for Hydrogen Bonding: While PDA itself does not possess hydrogen bond donor groups, the oxygen atoms in the ester functionalities can act as hydrogen bond acceptors. This suggests that solvents capable of hydrogen bonding may interact favorably with PDA.

A more quantitative approach to predicting solubility involves the use of Hansen Solubility Parameters (HSP) . This system dissects the total cohesive energy of a substance into three components:

-

δd: Dispersion forces

-

δp: Polar forces

-

δh: Hydrogen bonding forces

For a solute to dissolve in a solvent, their respective Hansen Solubility Parameters should be similar. The closer the HSP values of the solute and solvent, the higher the likelihood of miscibility.

Solubility Profile of this compound

While comprehensive quantitative solubility data for this compound is not extensively documented in publicly available literature, a qualitative understanding can be derived from its chemical structure, information on similar compounds, and mentions in scientific publications.

Based on the principle of "like dissolves like" and available information for structurally related compounds, the expected solubility of this compound in various classes of organic solvents is summarized below. It is important to note that this information is largely predictive and should be confirmed experimentally for specific applications.

Table 1: Predicted Qualitative Solubility of this compound in Common Organic Solvents

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Chlorinated Solvents | Dichloromethane, Chloroform | High | The polarity of these solvents is well-suited to interact with the ester groups of PDA, while their nonpolar character can solvate the aromatic ring. |

| Polar Aprotic Solvents | Tetrahydrofuran (THF), Acetone, Ethyl Acetate, N,N-Dimethylformamide (DMF) | Moderate to High | These solvents possess polar functional groups that can engage in dipole-dipole interactions with the ester linkages of PDA. The solubility of the similar compound 1,4-phenylene diisocyanate in THF, acetone, and ethyl acetate supports this prediction.[4] |

| Aromatic Hydrocarbons | Toluene, Xylene | Moderate | The aromatic nature of these solvents allows for favorable π-π stacking interactions with the phenylene ring of PDA. The solubility of 1,4-phenylene diisocyanate in toluene is also noted.[4] |

| Alcohols | Methanol, Ethanol | Low to Moderate | The ability of alcohols to act as hydrogen bond donors may lead to some interaction with the ester groups. However, the significant nonpolar character of PDA may limit its solubility in lower alcohols. |

| Nonpolar Aliphatic Hydrocarbons | Hexane, Heptane | Low | The significant difference in polarity between PDA and aliphatic hydrocarbons suggests poor solubility. |

| Water | Very Low | The hydrophobic nature of the phenylene ring and the acrylate groups makes PDA essentially insoluble in water. |

Experimental Determination of Solubility: A Step-by-Step Protocol

To obtain precise and reliable solubility data for this compound, a systematic experimental approach is necessary. The following protocol is based on the isothermal equilibrium method, a widely accepted technique for determining the solubility of solid compounds.

Materials and Equipment

-

Solute: this compound (purity >95%)

-

Solvents: A range of analytical grade organic solvents (e.g., dichloromethane, THF, acetone, toluene, ethanol, hexane)

-

Equipment:

-

Analytical balance (±0.1 mg accuracy)

-

Vials with screw caps (e.g., 20 mL scintillation vials)

-

Constant temperature bath or incubator with shaking capabilities

-

Magnetic stirrer and stir bars (optional)

-

Syringes and syringe filters (0.22 µm, solvent-compatible)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system for concentration analysis

-

Spectrophotometer (optional, for developing an alternative analytical method)

-

Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of PDA solubility.

Caption: Experimental workflow for determining the solubility of this compound.

Detailed Procedure

-

Preparation of Saturated Solutions:

-

Accurately weigh an excess amount of this compound into a series of vials. The amount should be sufficient to ensure that a solid phase remains at equilibrium.

-

To each vial, add a precise volume of the selected organic solvent.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature bath or incubator set to the desired temperature (e.g., 25 °C).

-

Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure that equilibrium is reached. The time required for equilibration should be determined in preliminary experiments by taking samples at different time points until the concentration of the supernatant remains constant.

-

-

Sampling:

-

After equilibration, cease agitation and allow the vials to stand undisturbed in the constant temperature bath for a sufficient time (e.g., 2-4 hours) to allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the clear supernatant using a syringe.

-

-

Sample Preparation for Analysis:

-

Immediately filter the withdrawn supernatant through a syringe filter into a clean, pre-weighed vial to remove any suspended solid particles.

-

If necessary, dilute the filtered sample with the same solvent to a concentration that falls within the linear range of the analytical method.

-